5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a 1,2,4-oxadiazole ring, and two phenyl rings. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the phenyl rings. These rings are likely to be planar due to the presence of conjugated pi-bonds. The bromo, fluoro, and methoxy substituents on the phenyl rings could influence the electronic properties of the molecule and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the substituents on the phenyl rings. The electron-withdrawing nature of the bromo and fluoro substituents could make the adjacent carbon atoms more susceptible to nucleophilic attack. The methoxy group could potentially undergo elimination reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,2,3-triazole and 1,2,4-oxadiazole rings could increase its solubility in polar solvents. The bromo, fluoro, and methoxy substituents could also influence its physical properties, such as melting point and boiling point .Future Directions
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, studying its interactions with biological targets, or exploring its potential uses in areas such as medicinal chemistry or materials science .
Properties
IUPAC Name |
5-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN5O2/c1-10-16(22-24-25(10)15-8-5-12(19)9-14(15)20)18-21-17(23-27-18)11-3-6-13(26-2)7-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCZFSSKJCLLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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